molecular formula C3H3BrO3 B13863933 3-bromo-2-oxo(1,2,3-13C3)propanoic acid

3-bromo-2-oxo(1,2,3-13C3)propanoic acid

Cat. No.: B13863933
M. Wt: 169.94 g/mol
InChI Key: PRRZDZJYSJLDBS-VMIGTVKRSA-N
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Description

3-Bromo-2-oxo(1,2,3-13C3)propanoic acid is a brominated derivative of pyruvic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid typically involves the bromination of isotopically labeled pyruvic acid. One common method is the reaction of 2-oxo(1,2,3-13C3)propanoic acid with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-oxo(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-oxo(1,2,3-13C3)propanoic acid.

    Reduction Reactions: The compound can be reduced to form 3-bromo-2-hydroxy(1,2,3-13C3)propanoic acid.

    Oxidation Reactions: It can be oxidized to form this compound derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Major Products

    Substitution: 2-Oxo(1,2,3-13C3)propanoic acid.

    Reduction: 3-Bromo-2-hydroxy(1,2,3-13C3)propanoic acid.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

3-Bromo-2-oxo(1,2,3-13C3)propanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other labeled compounds.

    Biology: Employed in metabolic studies to trace the pathways of pyruvate metabolism.

    Medicine: Investigated for its potential use in cancer research due to its ability to inhibit certain metabolic pathways.

    Industry: Utilized in the production of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid involves its interaction with various enzymes and metabolic pathways. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes. This can lead to the inhibition of enzyme activity and disruption of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropanoic acid: Similar structure but lacks the isotopic labeling.

    Bromopyruvic acid: Similar structure but without the carbon-13 labeling.

    3-Bromo-2-(bromomethyl)propionic acid: Contains an additional bromine atom.

Uniqueness

The uniqueness of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid lies in its isotopic labeling, which makes it particularly valuable for tracing metabolic pathways and studying enzyme mechanisms. The presence of carbon-13 allows for detailed NMR studies and other spectroscopic analyses, providing insights into the behavior of the compound in various biological and chemical contexts.

Properties

Molecular Formula

C3H3BrO3

Molecular Weight

169.94 g/mol

IUPAC Name

3-bromo-2-oxo(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/i1+1,2+1,3+1

InChI Key

PRRZDZJYSJLDBS-VMIGTVKRSA-N

Isomeric SMILES

[13CH2]([13C](=O)[13C](=O)O)Br

Canonical SMILES

C(C(=O)C(=O)O)Br

Origin of Product

United States

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